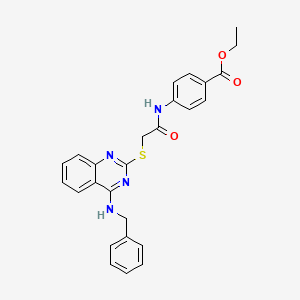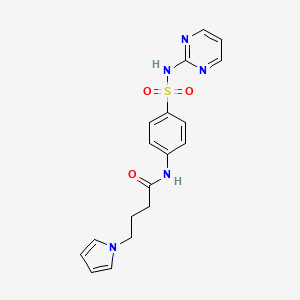
3-fluoro-N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-methoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is known for its unique properties and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research.
Aplicaciones Científicas De Investigación
Imaging Applications in Solid Tumors
Research has identified fluorine-containing benzamide analogs as promising ligands for positron emission tomography (PET) imaging of the sigma-2 receptor status in solid tumors. These compounds, demonstrating high tumor uptake and acceptable tumor/normal tissue ratios, are valuable for non-invasive imaging techniques to assess tumor progression and therapy efficacy. The synthesis and evaluation of these analogs underline the chemical's potential in enhancing cancer diagnostics through advanced imaging technologies (Tu et al., 2007).
Structural Analysis and Molecular Interactions
Another facet of research focused on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide revealed significant insights into the compound's chemical behavior. Through acylation reactions and comprehensive analyses including X-ray diffraction and DFT calculations, the study explored the influence of intermolecular interactions on molecular geometry. This research provides a deeper understanding of the compound's structural characteristics and its potential implications in various chemical and pharmaceutical applications (Karabulut et al., 2014).
Development of Cholesterol Absorption Inhibitors
In the quest to manage cholesterol levels, research identified SCH 58235, a derivative that inhibits intestinal cholesterol absorption effectively. This compound emerged from a systematic evaluation of potential metabolites, showcasing its efficacy in lowering liver cholesteryl esters in preclinical models. Such findings highlight the compound's therapeutic potential in treating hypercholesterolemia and related cardiovascular conditions (Rosenblum et al., 1998).
Antibacterial Properties
Investigations into the antibacterial efficacy of benzamide derivatives led to the discovery of compounds with potent antistaphylococcal properties and improved pharmaceutical profiles. These findings are crucial for developing new antibacterial agents to combat resistant strains and address the growing need for effective antimicrobial therapies (Haydon et al., 2010).
Synthesis of Fluorinated Heterocyclic Compounds
Research into the synthesis of fluorinated heterocyclic compounds using 2-fluoroacrylic building blocks underscores the versatility and potential of fluorinated compounds in medicinal chemistry. These compounds, applicable in creating various bioactive molecules, signify the role of fluorination in developing new therapeutic agents with enhanced properties (Shi et al., 1996).
Propiedades
IUPAC Name |
3-fluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2NO3/c1-18(24-3,13-6-4-5-7-14(13)19)11-21-17(22)12-8-9-16(23-2)15(20)10-12/h4-10H,11H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVCXPUBNCJLBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=C(C=C1)OC)F)(C2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]-4-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-4-oxobutanoate](/img/structure/B2751235.png)


![(4-fluorophenyl)[4-(4-fluorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone](/img/structure/B2751240.png)

![Ethyl 1-(2-chlorophenyl)-4-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2751244.png)



![Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,3'-oxolane]](/img/structure/B2751252.png)
![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[3-(pyridin-2-yloxy)benzoyl]piperazine](/img/structure/B2751254.png)
![6-[[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2751255.png)

![[3-Amino-4-(benzenesulfonyl)-5-(3-methylsulfanylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2751258.png)